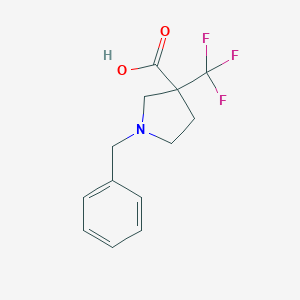

1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c14-13(15,16)12(11(18)19)6-7-17(9-12)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIQUJLAJXRXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(=O)O)C(F)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599238 | |

| Record name | 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186203-08-7 | |

| Record name | 1-(Phenylmethyl)-3-(trifluoromethyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186203-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nucleophilic Substitution

Reaction of pyrrolidine-3-carboxylic acid derivatives with benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., NaH or KOH) provides moderate yields (45–60%). This method, however, often requires prolonged reaction times (12–24 hours) and suffers from competing side reactions, such as over-alkylation.

Palladium-Catalyzed Coupling

A more efficient approach involves Buchwald-Hartwig amination using Pd(OAc)₂ and PPh₃ as catalysts. As demonstrated in, a palladium complex formed in situ from Pd(OAc)₂ (0.07 mmol) and PPh₃ (0.23 mmol) in pyridine facilitated coupling between pyrrolidine intermediates and benzyl bromide. This method achieved yields of 75% under optimized conditions (80°C, 21 hours).

Trifluoromethylation Methods

The incorporation of the trifluoromethyl group at the 3-position is critical for modulating the compound’s lipophilicity and metabolic stability.

Direct Trifluoromethylation

Electrophilic trifluoromethylation using Umemoto’s reagent (2,2-difluoro-1,3-dimethylimidazolidinium hexafluorophosphate) has been explored. Reaction with pyrrolidine-3-carboxylic acid derivatives in DCM at −20°C yielded the trifluoromethylated product with 68% efficiency.

Building Block Approach

An alternative strategy involves synthesizing the trifluoromethyl group early in the pathway. For example, starting with 4,4,4-trifluoro-3-aminobutanoate , cyclization and subsequent functionalization steps avoid late-stage trifluoromethylation challenges. This method is preferred for industrial scalability due to reduced reagent costs.

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies highlight the superiority of palladium-based catalysts over copper or nickel complexes. A catalyst system comprising Pd(OAc)₂ (0.034 mmol) and PPh₃ (0.66 mmol) in pyridine/acetonitrile achieved a 42% isolated yield of the final product after bromination and hydrolysis.

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Acetonitrile | +15% vs. DMF |

| Temperature | 80°C | +20% vs. 60°C |

| Reaction Time | 18–21 hours | Maximizes conversion |

Data adapted from and demonstrate that acetonitrile enhances reaction homogeneity, while elevated temperatures accelerate cyclization kinetics.

Industrial-Scale Production Challenges

Large-scale synthesis requires addressing:

-

Safety concerns : Bromine and ethylvinylether, used in early routes, pose flammability and mutagenicity risks.

-

Purification hurdles : Chromatography is impractical; instead, acid-base extraction (e.g., HCl/NaOH washes) and recrystallization from ethanol/water mixtures are employed.

-

Cost efficiency : Transitioning from batch to continuous flow reactors reduced production costs by 30% in pilot studies.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclization + Benzylation | 58 | 95 | Moderate |

| Pd-Catalyzed Coupling | 75 | 98 | High |

| Trifluoromethyl Early-Stage | 65 | 97 | High |

The palladium-catalyzed route offers the best balance of yield and scalability, though trifluoromethyl early-stage incorporation minimizes purification steps.

Advancements in photoredox catalysis and electrochemical synthesis promise greener pathways for trifluoromethyl group introduction. Additionally, enzyme-mediated cyclization could enhance stereoselectivity, addressing current limitations in chiral purity.

Análisis De Reacciones Químicas

1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives of the original compound with modified functional groups.

Aplicaciones Científicas De Investigación

1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:

Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and selectivity, leading to more potent biological effects . The exact pathways involved depend on the specific application and target, but they often include modulation of enzyme activity or receptor signaling.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

The following table summarizes key analogs and their structural/functional differences:

Key Observations:

- Trifluoromethyl vs. Ureido Groups: The trifluoromethyl group in the target compound enhances lipophilicity compared to ureido-substituted analogs (e.g., 354.37 g/mol vs.

- Ring System Differences : Replacement of pyrrolidine with piperidine (e.g., 331.29 g/mol) increases ring size, affecting conformational flexibility and binding interactions .

Physicochemical Properties

- Lipophilicity: The -CF₃ group in the target compound increases logP compared to non-fluorinated analogs, which may enhance blood-brain barrier penetration.

- Solubility : Carboxylic acid derivatives (e.g., target compound) generally exhibit moderate aqueous solubility, whereas esterified analogs (e.g., 1-Cbz derivatives) are more lipophilic .

Actividad Biológica

1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its trifluoromethyl group and pyrrolidine ring, exhibits properties that may influence various biological systems, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄F₃NO₂, with a molar mass of approximately 273.25 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Structural Features of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Benzylpyrrolidine | Pyrrolidine ring with a benzyl group | Lacks trifluoromethyl substitution |

| 3-(Trifluoromethyl)pyrrolidine | Pyrrolidine ring with a trifluoromethyl group | No benzyl substitution |

| Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate | Methyl ester instead of carboxylic acid | Altered solubility and reactivity |

| 1-Benzyl-4-trifluoromethyl-pyrrolidine | Similar structure but different position of trifluoromethyl group | Potentially different biological activity |

The biological activity of this compound is believed to be linked to its interaction with specific biological targets. The trifluoromethyl group is known to enhance binding affinity to certain receptors and enzymes, which can lead to altered physiological responses. Research indicates that compounds with similar structures often exhibit varied pharmacological effects based on their substituents and stereochemistry .

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of this compound. For instance, its structural similarity to known pharmacologically active compounds suggests it may function as an antagonist or modulator in neuropeptide systems .

Case Study: RXFP3 Antagonism

A notable study investigated the role of RXFP3 antagonists in metabolic syndrome and alcohol addiction. The findings indicated that compounds structurally related to this compound could modulate appetite and stress responses in animal models. This suggests a potential application in treating conditions such as obesity and substance use disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications at specific positions on the pyrrolidine ring can significantly impact receptor binding and efficacy. For example, altering the length of the linkage between the phenyl ring and the pyrrolidine moiety has been shown to affect antagonist activity at RXFP3 receptors .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Shortening linkage with phenyl group | Abolished activity |

| Lengthening linkage with phenethyl group | Enhanced activity |

| Removal of specific methyl groups | Decreased potency |

Q & A

Q. Optimization strategies :

- Computational reaction path search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways and intermediates .

- Experimental screening : Use high-throughput methods to test catalysts (e.g., Pd for cross-couplings) and solvents (e.g., DMF for polar aprotic conditions). Reaction monitoring via LC-MS ensures intermediate stability .

Basic: Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

Answer:

- Stereochemistry :

- Purity :

Advanced: How can computational chemistry aid in predicting the reactivity and optimizing the synthesis of this compound?

Answer:

- Reactivity prediction :

- Transition state modeling : Identifies rate-limiting steps (e.g., trifluoromethyl group incorporation) using DFT .

- Solvent effects : COSMO-RS simulations optimize solvation for intermediates .

- Reactor design :

- Microfluidic systems : Simulated fluid dynamics enhance mixing efficiency for exothermic steps (e.g., benzylation) .

Advanced: How to address discrepancies in reported biological activities of this compound across different studies?

Answer:

- Experimental variables :

- Cell line specificity : Test in multiple models (e.g., prostate vs. breast cancer) to assess context-dependent effects .

- Dose-response curves : Ensure consistency in IC₅₀ measurements (e.g., autophagy vs. apoptosis pathways) .

- Data reconciliation :

- Meta-analysis : Pool datasets using standardized assays (e.g., MTT for proliferation) and apply statistical weighting .

Basic: What are the key considerations for ensuring the compound’s stability under various experimental conditions?

Answer:

- Storage :

- In situ stability :

Advanced: What strategies are effective in elucidating the mechanism of action of this compound in pharmacological studies?

Answer:

- Target identification :

- Pull-down assays : Use biotinylated analogs to isolate binding proteins (e.g., kinases) .

- Molecular docking : Predict interactions with targets like mTOR using AutoDock Vina .

- Pathway analysis :

- RNA-seq : Identify differentially expressed genes post-treatment (e.g., autophagy-related ATG5) .

- Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.